2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE, also known as TRIMOFIX “O”, is a chemical compound with the molecular formula C17H26O and a molecular weight of 246.39 g/mol. This compound belongs to the fragrance structural group Alkyl Cyclic Ketones and is characterized by its ambergris, woody, cedar, dry tobacco, and musk odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE involves the reaction of acetic acid anhydride with 1,5,10-trimethyl-1,5,9-cyclododecatriene . The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the fragrance industry due to its unique odor profile
Wirkmechanismus
The mechanism of action of 2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5,10-TRIMETHYL-1,5,9-CYCLODODECATRIENE
- 2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL ETHYL KETONE
- METHYL 2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL KETONE
Uniqueness
2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE is unique due to its specific structural configuration and odor profile, which makes it highly valuable in the fragrance industry .
Eigenschaften
CAS-Nummer |
144020-22-4 |
---|---|
Molekularformel |
C17H26O |
Molekulargewicht |
246.394 |
IUPAC-Name |
1-(2,5,10-trimethylcyclododeca-2,5,9-trien-1-yl)ethanone |
InChI |
InChI=1S/C17H26O/c1-13-7-5-6-8-14(2)10-12-17(16(4)18)15(3)11-9-13/h7-8,11,17H,5-6,9-10,12H2,1-4H3 |
InChI-Schlüssel |
XVILRJBIOPPCNB-UHFFFAOYSA-N |
SMILES |
CC1=CCCC=C(CC=C(C(CC1)C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.